molecular formula C9H18F5N3O B3183001 Hexamethylguanidinium pentafluoroethanolate CAS No. 479024-70-9

Hexamethylguanidinium pentafluoroethanolate

Cat. No. B3183001
CAS RN: 479024-70-9
M. Wt: 279.25 g/mol
InChI Key: VIRGEFCWEXQCRN-UHFFFAOYSA-N
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Description

Hexamethylguanidinium pentafluoroethanolate is a chemical compound with the molecular formula C9H18F5N3O and a molecular weight of 279.26 . It is also known by the alternate name Tris (dimethylamino)methylium 1,1,2,2,2-pentafluoroethan-1-olate .

Scientific Research Applications

Safety and Hazards

Hexamethylguanidinium pentafluoroethanolate is irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed . It is recommended to avoid prolonged exposure, not to breathe vapor, and to use caution when handling .

Future Directions

Hexamethylguanidinium pentafluoroethanolate and similar compounds are increasingly promising for application in devices such as lithium or sodium metal batteries as they can support high ionic conductivity, with good electrochemical and thermal stability . The findings introduce a range of new materials to the solid-state electrolyte arena, while the insights into the physico-chemical relationships in these materials will be of importance for the future development and understanding of other ionic electrolytes .

Mechanism of Action

Target of Action

Hexamethylguanidinium pentafluoroethanolate is a type of organic ionic plastic crystal (OIPC) that has been synthesized for use in electrochemical energy storage technologies . The primary target of this compound is the electrochemical system within devices such as lithium or sodium metal batteries .

Mode of Action

The hexamethylguanidinium cation ([HMG]) in the compound interacts with different anions to form new OIPCs . These interactions influence the thermal, structural, and transport properties of the materials . The HMG cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .

Biochemical Pathways

The compound’s influence on the structural, physical, and thermal properties of materials suggests it may impact the electrochemical pathways within energy storage devices .

Result of Action

The result of hexamethylguanidinium pentafluoroethanolate’s action is the formation of new OIPCs with high ionic conductivity, good electrochemical stability, and soft mechanical properties . These properties make the compound particularly promising for use as an electrolyte in energy storage devices .

Action Environment

The action of hexamethylguanidinium pentafluoroethanolate is influenced by environmental factors such as temperature and the presence of other ions . These factors can affect the compound’s thermal, structural, and transport properties, thereby influencing its efficacy and stability .

properties

IUPAC Name

bis(dimethylamino)methylidene-dimethylazanium;1,1,2,2,2-pentafluoroethanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N3.C2F5O/c1-8(2)7(9(3)4)10(5)6;3-1(4,5)2(6,7)8/h1-6H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRGEFCWEXQCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)N(C)C.C(C(F)(F)F)([O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexamethylguanidinium pentafluoroethanolate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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